molecular formula C15H24N5O7P B587713 Mono-POC Methyl Tenofovir CAS No. 1246812-16-7

Mono-POC Methyl Tenofovir

Cat. No.: B587713
CAS No.: 1246812-16-7
M. Wt: 417.359
InChI Key: PPZMGSJRJBOSTD-XQSUJFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-POC Methyl Tenofovir is a metabolite of Tenofovir . Tenofovir is a selective antiretroviral agent which functions as a HIV reverse transcriptase (HIV-1 RT) inhibitor . The molecular formula of this compound is C15H24N5O7P .


Synthesis Analysis

The synthesis of Tenofovir, the precursor to this compound, has been improved from a two-step process with a yield of 59% to a one-step process with an improved yield of 70% . This new method starts with the acyclic precursor diaminomalononitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C15H24N5O7P . The InChI representation is InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 .


Chemical Reactions Analysis

The key transformation in the synthesis of Tenofovir is a convergent one-step procedure from 6 as compared to the current commercial process .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 417.35 g/mol . The IUPAC name is [ (2 R )-1- (6-aminopurin-9-yl)propan-2-yl]oxymethyl- (propan-2-yloxycarbonyloxymethoxy)phosphinic acid .

Scientific Research Applications

1. Hepatitis B Virus (HBV) Treatment

Mono-POC Methyl Tenofovir, commonly known as Tenofovir disoproxil fumarate (TDF), has been extensively studied for its efficacy in treating chronic Hepatitis B Virus (HBV) infections. Research has demonstrated TDF's superiority over adefovir in randomized controlled trials, leading to its approval for chronic HBV treatment (Jenh, Thio, & Pham, 2009). Another study highlighted TDF's potential for liver fibrosis regression during HBV treatment, especially in HIV-HBV coinfected patients (Boyd et al., 2017).

2. HIV Treatment and Prevention

Tenofovir is also a crucial component in HIV treatment regimens due to its action as a nucleotide analog reverse transcriptase inhibitor. It has been used effectively in combination therapies for HIV-1 infection (Birkuš, Hitchcock, & Cihlar, 2002). Its role in preventing HIV-1 transmission, particularly as a microbicide gel, has also been studied, showing promise in pre-exposure prophylaxis (Rohan et al., 2010).

3. Resistance and Efficacy Studies

Studies have investigated the patterns of resistance to Tenofovir, especially in the context of HIV-HBV co-infection. One study found that TDF/emtricitabine was more effective in suppressing HBV than other regimens, including TDF monotherapy (Matthews et al., 2013). Additionally, no resistance to Tenofovir was detected even after up to 144 weeks of therapy in chronic HBV patients (Snow–Lampart et al., 2011).

4. Metabolic and Cellular Activity

Tenofovir's intracellular metabolism and activity against HBV have been characterized, indicating efficient phosphorylation in hepatic cells and potent inhibition of HBV polymerase (Delaney et al., 2006). Another study focused on mitochondrial toxicity, finding that Tenofovir treatment does not significantly change mitochondrial DNA levels in various human cell types, suggesting a lower risk of mitochondrial toxicity compared to other NRTIs (Birkuš, Hitchcock, & Cihlar, 2002).

Mechanism of Action

Target of Action

The primary target of Mono-POC Methyl Tenofovir is the HIV reverse transcriptase (HIV-1 RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

This compound functions as an inhibitor of HIV-1 RT It interferes with the action of this enzyme, thereby preventing the replication of the HIV virus

Pharmacokinetics

Tenofovir, from which this compound is derived, is known to have poor membrane permeability and low oral bioavailability in its parent form .

Safety and Hazards

There is limited information available on the safety and hazards of Mono-POC Methyl Tenofovir. It is recommended to handle it according to good laboratory practices and to refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

Mono-POC Methyl Tenofovir is a reference standard used in pharmaceutical analytical testing . It is available to purchase online for research purposes .

Properties

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZMGSJRJBOSTD-XQSUJFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858142
Record name Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246812-16-7
Record name (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4AA6QB4R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Mono-POC Methyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: this compound (6a) is identified as a specified unknown impurity [] arising during the synthesis of Tenofovir Disoproxil Fumarate. This means its structure is elucidated, but its toxicity profile may not be fully established. The presence of impurities like this compound, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, its synthesis and characterization are crucial for developing robust quality control measures during Tenofovir Disoproxil Fumarate manufacturing. This ensures the final drug product meets the required purity standards for pharmaceutical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.